N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
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Overview
Description
N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a complex organic compound that features a naphthalene ring, a triazine ring, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Synthesis of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and nitriles.
Thioacetamide Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thioether.
Scientific Research Applications
Chemistry
In chemistry, N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features might enable it to act as an inhibitor or activator of specific enzymes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. This might include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(naphthalen-1-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide might include other naphthalene derivatives, triazine derivatives, and thioacetamide derivatives. Examples include:
- Naphthalene-1-sulfonic acid
- 2,4,6-Trichloro-1,3,5-triazine
- Thioacetamide
Uniqueness
What sets this compound apart is its combination of these three distinct functional groups. This unique structure allows it to participate in a wide range of chemical reactions and potentially exhibit diverse biological activities.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13-8-16-19-15(18-13)22-9-14(21)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-8H,9H2,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVBPAHINRYQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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